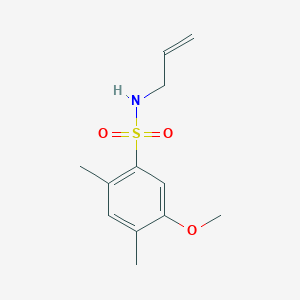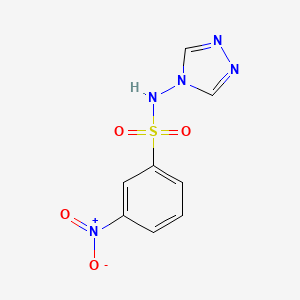![molecular formula C18H18ClNO4 B5064346 3-[(4-chlorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5064346.png)
3-[(4-chlorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-chlorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AL-LAD, which is a derivative of lysergic acid diethylamide (LSD). The chemical structure of AL-LAD is similar to that of LSD, with the addition of a propen-1-one group.
Mechanism of Action
AL-LAD exerts its effects by binding to the serotonin 5-HT2A receptor, which is a G protein-coupled receptor. This binding leads to the activation of intracellular signaling pathways, which ultimately result in changes in neuronal activity. AL-LAD also has affinity for other serotonin receptors, such as 5-HT1A and 5-HT2B, which may contribute to its effects.
Biochemical and Physiological Effects:
AL-LAD has been shown to induce changes in neuronal activity in various regions of the brain, including the prefrontal cortex, hippocampus, and striatum. These changes in neuronal activity are thought to underlie the perceptual and cognitive effects of AL-LAD, such as altered visual perception, time perception, and thought processes. AL-LAD has also been shown to increase the release of dopamine in the brain, which may contribute to its psychoactive effects.
Advantages and Limitations for Lab Experiments
One of the advantages of AL-LAD is its high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. AL-LAD has also been shown to have a lower risk of inducing adverse effects compared to LSD, which makes it a safer alternative for use in laboratory experiments. However, one of the limitations of AL-LAD is its limited availability, which may hinder its widespread use in research.
Future Directions
There are several future directions for research on AL-LAD. One direction is to further investigate its potential therapeutic applications in the treatment of psychiatric disorders, such as depression and anxiety. Another direction is to explore its effects on other serotonin receptors, such as 5-HT1A and 5-HT2B, and their potential contributions to its psychoactive effects. Additionally, further research is needed to elucidate the long-term effects of AL-LAD on neuronal function and behavior.
Synthesis Methods
The synthesis of AL-LAD involves several steps, starting with the synthesis of the precursor compound, 3-(3,4,5-trimethoxyphenyl)-2-propen-1-one. This compound is then reacted with 4-chloroaniline in the presence of a catalyst to form the final product, 3-[(4-chlorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one. The synthesis of AL-LAD is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
AL-LAD has been studied extensively in the scientific community for its potential applications in various fields. One of the most promising applications of AL-LAD is in the field of neuroscience. AL-LAD has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This makes AL-LAD a potential candidate for the treatment of various psychiatric disorders, such as depression and anxiety.
properties
IUPAC Name |
(E)-3-(4-chloroanilino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-22-16-10-12(11-17(23-2)18(16)24-3)15(21)8-9-20-14-6-4-13(19)5-7-14/h4-11,20H,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXGCVDBHJJYNJ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C=CNC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-chloroanilino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,5-dimethylphenyl)acetyl]-4-ethylpiperazine](/img/structure/B5064263.png)
![5-[(2,4-difluorophenoxy)methyl]-N-(5-isoquinolinylmethyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5064266.png)

![3-fluoro-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5064277.png)
![2-[4-(1H-indol-2-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B5064285.png)
![3-amino-N-[4-(aminosulfonyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5064287.png)

![9-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}-9H-carbazole](/img/structure/B5064308.png)
![diisobutyl [anilino(phenyl)methyl]phosphonate](/img/structure/B5064329.png)
![ethyl N-{5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-N-methylglycinate](/img/structure/B5064339.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide](/img/structure/B5064342.png)
![N~2~-[(benzylamino)carbonothioyl]asparagine](/img/structure/B5064354.png)

![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B5064364.png)